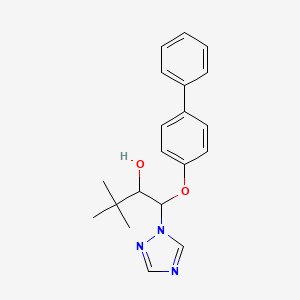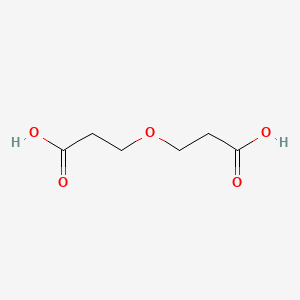
Bitertanol
Vue d'ensemble
Description
Le Bitertanol est un fongicide systémique appartenant à la classe des composés triazoles. Il est largement utilisé en agriculture pour lutter contre diverses maladies fongiques dans les cultures telles que les fruits, les légumes et les céréales. La formule chimique du this compound est C₂₀H₂₃N₃O₂, et il est connu pour sa faible solubilité, sa semi-volatilité et son risque modéré de bioaccumulation .
Applications De Recherche Scientifique
Bitertanol has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studying triazole fungicides.
Biology: Investigated for its effects on fungal cell membranes and enzyme inhibition.
Medicine: Explored for potential therapeutic applications due to its antifungal properties.
Industry: Utilized in the formulation of agricultural products to enhance crop protection
Mécanisme D'action
Le Bitertanol exerce ses effets en inhibant la biosynthèse de l’ergostérol, un composant essentiel des membranes cellulaires fongiques. Cette inhibition perturbe l’intégrité de la membrane cellulaire, ce qui entraîne la mort cellulaire. Les cibles moléculaires comprennent les enzymes impliquées dans la voie de biosynthèse de l’ergostérol, telles que la lanostérol 14α-déméthylase .
Composés similaires :
- Triadimefon
- Propiconazole
- Tébuconazole
Comparaison : Le this compound est unique en raison de sa structure moléculaire spécifique, qui offre un large spectre d’activité contre divers agents pathogènes fongiques. Comparé à des composés similaires, le this compound présente un risque inférieur de développement de résistance et un profil environnemental plus favorable .
Analyse Biochimique
Biochemical Properties
Bitertanol interacts with various enzymes and proteins in biochemical reactions. It has been found to induce oxidative stress, leading to cell apoptosis
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by inducing oxidative stress, which can lead to cell apoptosis . The impact on cell signaling pathways, gene expression, and cellular metabolism is currently being studied.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with certain enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It may interact with certain transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are currently being studied. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le Bitertanol est synthétisé par un processus en plusieurs étapes impliquant la réaction du 1,1-diméthyléthyl-1H-1,2,4-triazole-1-éthanol avec le 4-biphénylyloxy. Les conditions de réaction impliquent généralement l’utilisation de solvants tels que le chlorure de méthylène et de catalyseurs pour faciliter la réaction .
Méthodes de production industrielle : La production industrielle du this compound implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend l’utilisation de techniques avancées telles que la chromatographie liquide haute performance (CLHP) et la spectrométrie de masse en chromatographie gazeuse (GC-MS) pour le contrôle qualité .
Analyse Des Réactions Chimiques
Types de réactions : Le Bitertanol subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le this compound en ses formes réduites.
Substitution : Les réactions de substitution impliquent le remplacement d’un groupe fonctionnel par un autre.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.
Substitution : Des réactifs comme les halogènes et les agents alkylants sont utilisés.
Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés du this compound, qui peuvent avoir des activités et des propriétés biologiques différentes .
4. Applications de la recherche scientifique
Le this compound a un large éventail d’applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle dans l’étude des fongicides triazoles.
Biologie : Sa capacité à affecter les membranes cellulaires fongiques et à inhiber les enzymes est étudiée.
Médecine : Son potentiel thérapeutique est étudié en raison de ses propriétés antifongiques.
Industrie : Utilisé dans la formulation de produits agricoles pour améliorer la protection des cultures
Comparaison Avec Des Composés Similaires
- Triadimefon
- Propiconazole
- Tebuconazole
Comparison: Bitertanol is unique due to its specific molecular structure, which provides a broad spectrum of activity against various fungal pathogens. Compared to similar compounds, this compound has a lower risk of resistance development and a more favorable environmental profile .
Propriétés
IUPAC Name |
3,3-dimethyl-1-(4-phenylphenoxy)-1-(1,2,4-triazol-1-yl)butan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-20(2,3)18(24)19(23-14-21-13-22-23)25-17-11-9-16(10-12-17)15-7-5-4-6-8-15/h4-14,18-19,24H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGPIBGGRCVEHQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(N1C=NC=N1)OC2=CC=C(C=C2)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2037502 | |
| Record name | Bitertanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2037502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; [Merck Index] Colorless crystalline solid with an aromatic odor; [AccuStandard MSDS] | |
| Record name | Bitertanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9434 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.0000075 [mmHg] | |
| Record name | Bitertanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9434 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
55179-31-2 | |
| Record name | Bitertanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55179-31-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bitertanol [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055179312 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bitertanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2037502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | β-([1,1'-biphenyl]-4-yloxy)-α-tert-butyl-1H-1,2,4-triazol-1-ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.084 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















